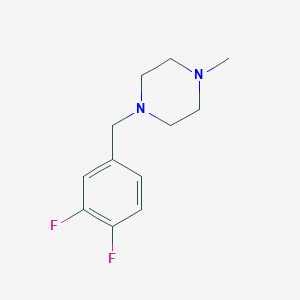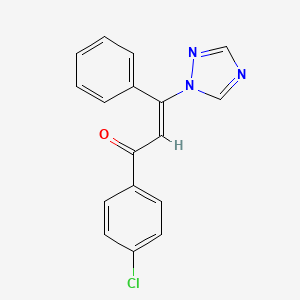![molecular formula C22H19BrN2O3 B5318156 N-(2-(4-bromophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5318156.png)
N-(2-(4-bromophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-bromophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide, also known as BPPF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BPPF is a furan derivative that has been synthesized through a specific method, and its mechanism of action and physiological effects have been studied in detail.
Mecanismo De Acción
The mechanism of action of N-(2-(4-bromophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide involves its interaction with metal ions, particularly copper and zinc. This compound has been shown to form stable complexes with these metal ions, which can lead to changes in the fluorescence properties of this compound. This interaction has been studied in detail using various spectroscopic techniques, and has led to a better understanding of the binding properties of this compound.
Biochemical and Physiological Effects:
This compound has also been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. This compound has also been shown to inhibit the growth of cancer cells in vitro, indicating its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-(4-bromophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide in lab experiments is its high selectivity for certain metal ions, which allows for specific detection and analysis. However, the limitations of this compound include its relatively low solubility in aqueous solutions, which can affect its stability and activity. Additionally, the synthesis of this compound can be time-consuming and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the research on N-(2-(4-bromophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide. One area of interest is the development of new methods for the synthesis of this compound that can improve its yield and purity. Another area of research is the exploration of the potential therapeutic applications of this compound, particularly in the treatment of oxidative stress-related diseases and cancer. Additionally, the development of new biosensors based on this compound could lead to improved detection and analysis of metal ions in various samples.
Métodos De Síntesis
The synthesis of N-(2-(4-bromophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide involves the reaction of 4-bromoacetophenone with 2-phenylethylamine to form an intermediate product, which is then reacted with furfurylamine to produce this compound. This method has been optimized for high yield and purity, and has been used in various studies to obtain this compound for further research.
Aplicaciones Científicas De Investigación
N-(2-(4-bromophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide has been studied extensively for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to certain metal ions, such as copper and zinc, and emit fluorescence upon binding. This property has been utilized in the development of biosensors for the detection of these metal ions in environmental and biological samples.
Propiedades
IUPAC Name |
N-[(E)-1-(4-bromophenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O3/c23-18-10-8-17(9-11-18)15-19(25-22(27)20-7-4-14-28-20)21(26)24-13-12-16-5-2-1-3-6-16/h1-11,14-15H,12-13H2,(H,24,26)(H,25,27)/b19-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXALMNLUJZAGX-XDJHFCHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC=C(C=C2)Br)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)/C(=C\C2=CC=C(C=C2)Br)/NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-butyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5318083.png)
![N-[1-(4-ethylphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B5318084.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5318093.png)

![N-{4-[({4-[2-(2-chlorophenyl)vinyl]-2-pyrimidinyl}amino)sulfonyl]phenyl}propanamide](/img/structure/B5318111.png)
![N-(2-methylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5318113.png)
![3-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5318125.png)
![7-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5318133.png)

![3-[4-(benzyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5318144.png)
![2-cyclohexyl-7-(2,5-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5318157.png)
![5-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-3-(3,4-difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5318165.png)
![1-(2-{1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-yl}ethyl)pyrrolidin-2-one](/img/structure/B5318175.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5318182.png)